An In-depth Technical Guide to Dibenzo-24-crown-8
An In-depth Technical Guide to Dibenzo-24-crown-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Dibenzo-24-crown-8, a significant macrocyclic polyether. The document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its relevance to scientific research and development.
Chemical Identity and Nomenclature
Dibenzo-24-crown-8 is a crown ether distinguished by its large 24-membered ring containing eight oxygen atoms, fused to two benzene rings. Its structure allows it to selectively bind specific cations, a property that underpins many of its applications.
The formal IUPAC name for Dibenzo-24-crown-8 is 2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.0¹²,¹⁷]dotriaconta-1(32),12,14,16,28,30-hexaene [1]. It is also commonly identified by its CAS Registry Number: 14174-09-5 [1][2][3][4].
Other synonyms include:
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6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][5][6][7][8][9][10][11][12]octaoxacyclotetracosin[1][4][13]
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2,3,14,15-Dibenzo-1,4,7,10,13,16,19,22-octaoxacyclotetracosa-2,14-diene[4][13]
Physicochemical Properties
The physical and chemical properties of Dibenzo-24-crown-8 are summarized in the table below, providing key data for experimental design and application.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₈ | [1][4][14] |
| Molecular Weight | 448.51 g/mol | [1][4][14] |
| Melting Point | 103-105 °C | [2] |
| Appearance | White solid | [5] |
| Storage Temperature | Below +30°C | [2][3] |
| EC Number | 238-027-7 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of Dibenzo-24-crown-8 and its derivatives are crucial for researchers. Below are summaries of common experimental protocols found in the literature.
This protocol outlines the steps to create a functionalized Dibenzo-24-crown-8 monomer that can be used for radical copolymerization, for instance, with N-isopropylacrylamide (NIPAM)[5][6][7].
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Activation of Carboxylic Acid Derivative: A solution of 2-carboxydibenzo-24-crown-8 (1 equivalent) and N-hydroxysuccinimide (approx. 1 equivalent) in dimethylformamide (DMF) is stirred. Dicyclohexylcarbodiimide (DCC) (approx. 1.3 equivalents) is added, and the reaction mixture is stirred at room temperature for 48 hours[5].
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Purification of Activated Ester: The resulting white precipitate (dicyclohexylurea) is removed by suction filtration. The filtrate is evaporated in vacuo. The crude product is purified by silica gel column chromatography using a methanol:dichloromethane (1:19) mobile phase. The purified product is then recrystallized from isopropanol to yield the N-hydroxysuccinimide ester derivative as a white solid[5].
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Amination and Acryloylation: The activated ester is reacted with excess ethylenediamine in acetonitrile at room temperature for 2 hours. This is followed by a reaction with acryloyl chloride in the presence of triethylamine in dichloromethane, with the temperature maintained between 0 °C and room temperature for 20 hours, to yield the final acrylamide monomer[6].
A general purification method for commercially available Dibenzo-24-crown-8 involves recrystallization.
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Recrystallization: The compound is recrystallized from ethanol[2].
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Drying: The recrystallized product is dried in a vacuum oven at 60°C over phosphorus pentoxide (P₂O₅) for 16 hours to remove residual solvent[2].
Core Applications and Logical Relationships
Dibenzo-24-crown-8's primary utility stems from its ability to form stable complexes with specific cations, which is dictated by the fit between the ion's diameter and the crown ether's cavity size. This host-guest interaction is the foundation for its use in various scientific fields.
The cavity diameter of Dibenzo-24-crown-8 is estimated to be between 4.5 and 5.0 Å, making it particularly suitable for binding large cations like cesium (Cs⁺), which has an ionic diameter of 3.34 Å[5]. This selective binding is exploited in:
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Extraction of Cesium: It can be used to extract cesium ions from aqueous solutions, which is relevant for managing radioactive isotopes like ¹³⁷Cs[5].
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Ion-Selective Polymers: When incorporated into polymers, such as those based on Poly(N-isopropylacrylamide) (PNIPAM), it can create materials that respond to the presence of specific ions. For example, the cloud point of a DB24C8-PNIPAM copolymer changes significantly in the presence of Cs⁺ ions[5].
Dibenzo-24-crown-8 acts as a phase-transfer catalyst by encapsulating a cation and transporting it from an aqueous phase into an organic phase. This solubilizes the accompanying anion in the organic medium, enhancing its reactivity[10]. A notable application is its use as a co-solvent and catalyst for cesium fluoride, creating a more efficient anhydrous fluorinating system for organic synthesis[2].
The host-guest chemistry of Dibenzo-24-crown-8 is fundamental to its role in supramolecular assembly.
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Rotaxane Formation: It serves as a molecular transporter or macrocyclic component in the synthesis of[5]rotaxanes, which are mechanically interlocked molecules with potential applications in molecular machinery and drug delivery[2][15].
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Drug Delivery Systems: Its incorporation into copolymers and hydrogels is being explored for applications in drug delivery, where the ion-responsive nature of the material could be used to trigger drug release[5].
A study on acyl-substituted Dibenzo-24-crown-8 derivatives found no antimicrobial activity against the studied microorganisms, suggesting that its direct biological activity may be limited, and its utility in drug development is more likely as a component of a delivery system rather than as an active agent itself.
Visualizations
The following diagrams illustrate key concepts related to Dibenzo-24-crown-8.
Caption: Workflow for monomer synthesis and key application pathways.
Caption: Conceptual diagram of Dibenzo-24-crown-8 binding a cesium ion.
References
- 1. Dibenzo-24-crown-8 | C24H32O8 | CID 84238 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzo-24-crown-8 | 14174-09-5 [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. 二苯并-24-冠醚-8 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing Dibenzo-24-crown-8 Ether Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Dibenzo-24-crown-8 (CAS 14174-09-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. Dibenzo-24-crown-8 [webbook.nist.gov]
- 14. Synthesis of triazolium-based mono- and tris-branched [1]rotaxanes using a molecular transporter of dibenzo-24-crown-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
